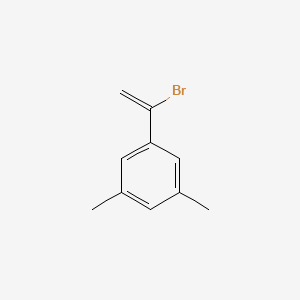

1-(1-Bromovinyl)-3,5-dimethylbenzene

描述

1-(1-Bromovinyl)-3,5-dimethylbenzene is a brominated aromatic compound featuring a vinyl bromide substituent and two methyl groups at the 3- and 5-positions of the benzene ring. For example, bromination of 1,3-dimethyl-5-(1-phenylvinyl)benzene yields a colorless oil with a Z/E isomer ratio of 1.5:1 . Key spectroscopic data include $^1$H NMR signals at δ 7.60–7.09 (m, aromatic protons) and δ 2.15–2.49 (m, methyl groups), alongside a high-resolution mass spectrometry (HRMS) peak at m/z 287.0430 [M + H]$^+$ .

属性

分子式 |

C10H11Br |

|---|---|

分子量 |

211.10 g/mol |

IUPAC 名称 |

1-(1-bromoethenyl)-3,5-dimethylbenzene |

InChI |

InChI=1S/C10H11Br/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,3H2,1-2H3 |

InChI 键 |

FZJDSTIMBTXHLX-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1)C(=C)Br)C |

产品来源 |

United States |

准备方法

Bromination of 3,5-Dimethylbenzene Derivatives

A common approach to synthesize 1-(1-Bromovinyl)-3,5-dimethylbenzene involves the bromination of 3,5-dimethylbenzene or its derivatives. This process typically uses bromine (Br2) in the presence of catalysts or additives such as triphenyl phosphite and triethylamine (Et3N) to control the reaction and improve yield. The reaction proceeds via electrophilic addition to the vinyl group, resulting in the formation of the bromovinyl substituent.

Use of Hypervalent Iodine Reagents

Recent advances have employed cyclic hypervalent iodine reagents to facilitate azidation and related transformations, which can be adapted for the synthesis of bromovinyl arenes. For example, the preparation of related compounds such as 1-(1-bromovinyl)-4-methylbenzene has been achieved by reacting the corresponding acetophenone derivative with bromine, triphenyl phosphite, and triethylamine, yielding the bromovinyl product in moderate to good yields (58-76%) under mild conditions.

General Experimental Procedure

Based on the literature, a general synthetic procedure can be outlined as follows:

- Starting material: 3,5-dimethylacetophenone or related methyl-substituted benzene derivatives.

- Reagents: Bromine (Br2), triphenyl phosphite (as a stabilizing agent), and triethylamine (Et3N) as a base.

- Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 23 °C to 100 °C) for 16 hours.

- Work-up: After completion, the reaction mixture is cooled, quenched with aqueous sodium thiosulfate and sodium carbonate solutions, and extracted with organic solvents such as chloroform.

- Purification: The crude product is purified by column chromatography using hexane as the eluent to afford the desired 1-(1-Bromovinyl)-3,5-dimethylbenzene as a colorless oil or solid.

Representative Reaction Scheme

Analytical Data and Research Outcomes

Spectroscopic Characterization

The synthesized 1-(1-Bromovinyl)-3,5-dimethylbenzene is characterized by:

- [^1H NMR (400-500 MHz, CDCl3)](pplx://action/followup): Aromatic protons appear as multiplets around 7.0-7.6 ppm, vinyl protons as singlets or doublets near 5.7-6.2 ppm, and methyl protons as singlets around 2.3-2.4 ppm.

- [^13C NMR (100-126 MHz, CDCl3)](pplx://action/followup): Signals corresponding to aromatic carbons, vinyl carbons, and methyl carbons are consistent with the proposed structure.

- Physical state: Typically obtained as a colorless oil or solid depending on purification.

Yield and Purity

Yields reported in the literature for similar bromovinyl arenes range from 58% to 76%, indicating efficient conversion under optimized conditions. Purity is ensured through chromatographic techniques and confirmed by matching spectroscopic data with literature values.

Mechanistic Insights

The bromination mechanism involves electrophilic addition of bromine to the vinyl group adjacent to the aromatic ring, facilitated by the electron-donating methyl substituents which activate the ring and stabilize intermediates. The presence of triphenyl phosphite helps to moderate the reaction, preventing over-bromination and side reactions.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 1-(1-Bromovinyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in the reaction with Grignard reagents to form new carbon-carbon bonds.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding alkene or alkane derivatives.

Common Reagents and Conditions:

Substitution: Grignard reagents, organolithium compounds, and palladium-catalyzed cross-coupling reactions are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

- Substitution reactions typically yield new substituted benzene derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in alkenes or alkanes.

科学研究应用

1-(1-Bromovinyl)-3,5-dimethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(1-Bromovinyl)-3,5-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromovinyl group is particularly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets through these reactive sites, leading to the formation of new chemical bonds and the modulation of biological pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

1-(Bromomethyl)-3,5-dimethylbenzene

- Structure : Bromine replaces the vinyl group, forming a benzylic bromide.

- Synthesis: Reacting (3,5-dimethylphenyl)methanol with thionyl chloride yields 1-(chloromethyl)-3,5-dimethylbenzene (71% yield under optimized conditions) . Brominated analogs are synthesized via alkylation reactions, e.g., using 1-(bromomethyl)-3,5-dimethylbenzene in DMF to form carbamic inhibitors (65% yield) .

- Properties : Molecular weight = 199.09 g/mol; hazardous (H314: causes severe skin burns) .

1-(Chloromethyl)-3,5-dimethylbenzene

- Structure : Chlorine replaces bromine in the benzylic position.

- Synthesis: Achieved via mesitylene C–H activation using (Phebox)Ir complexes and thionyl chloride (50% yield at 23°C) . Independent synthesis from (3,5-dimethylphenyl)methanol yields 71% .

- Reactivity : Faster synthesis compared to brominated analogs due to higher electrophilicity of Cl$^+$.

1-(1-Azidoethyl)-3,5-dimethylbenzene

- Structure : An azido group replaces bromine on the ethyl chain.

- Synthesis : Prepared via radical decarbonylative azidation (54% yield) .

- Spectroscopy : $^1$H NMR shows a quartet at δ 4.54 (azidoethyl group) and singlet methyl groups at δ 2.34 .

1-Bromo-2-chloro-3,5-dimethylbenzene

Toxicity and Environmental Impact

- Substituted benzenes exhibit toxicity dependent on substituent position and electronic effects. For example, dimethylbenzene isomers show toxicity order: 1,2- > 1,3- > 1,4-dimethylbenzene . Bromine’s electronegativity likely increases toxicity compared to methyl or chloro analogs, though direct data for 1-(1-Bromovinyl)-3,5-dimethylbenzene is lacking.

生物活性

1-(1-Bromovinyl)-3,5-dimethylbenzene, also known as 1-bromo-3,5-dimethylbenzene, is a compound with significant biological activity. It has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

- Molecular Formula : C8H9Br

- Molecular Weight : 185.06 g/mol

- CAS Number : 556-96-7

- IUPAC Name : 1-bromo-3,5-dimethylbenzene

Antimicrobial Properties

Research indicates that 1-(1-Bromovinyl)-3,5-dimethylbenzene exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have revealed its ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves apoptosis induction through the activation of caspase pathways.

Case Study :

A recent study investigated the effects of 1-(1-Bromovinyl)-3,5-dimethylbenzene on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 50 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing novel anticancer agents.

The biological activity of 1-(1-Bromovinyl)-3,5-dimethylbenzene is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, which can disrupt cellular processes.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with cell growth and survival.

Toxicity and Safety Profile

While the compound shows potential therapeutic benefits, its toxicity profile must be considered. Studies indicate moderate toxicity in mammalian cells at high concentrations. Safety assessments are essential for determining appropriate dosage levels for therapeutic applications.

Applications in Research and Industry

1-(1-Bromovinyl)-3,5-dimethylbenzene is being explored for various applications:

- Pharmaceutical Development : As a precursor for synthesizing more complex molecules with potential therapeutic effects.

- Material Science : Utilized in developing polymers and coatings due to its unique chemical properties.

常见问题

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure, with characteristic peaks for the vinyl bromide (δ ~5.5–6.5 ppm for protons on the double bond) and methyl groups (δ ~2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₁₁Br, ~210.00 g/mol) and isotopic patterns for bromine .

- Chromatography : HPLC or GC with UV/ECD detection identifies impurities (e.g., residual starting materials or di-brominated byproducts) .

How does 1-(1-Bromovinyl)-3,5-dimethylbenzene perform in cross-coupling reactions, such as Suzuki or Heck reactions?

Advanced Research Question

The bromovinyl group is a versatile handle for transition-metal-catalyzed couplings. In Suzuki reactions, palladium catalysts (e.g., Pd(PPh₃)₄) can couple the compound with boronic acids to form styrene derivatives. Heck reactions with alkenes yield substituted vinylarenes. Key parameters include:

- Catalyst Selection : Pd(0) or Pd(II) complexes with ligands (e.g., PPh₃) to enhance activity.

- Solvent and Base : Polar aprotic solvents (DMF, THF) and weak bases (K₂CO₃) minimize side reactions .

- Substrate Scope : Steric effects from the 3,5-dimethyl groups may limit coupling with bulky partners. Comparative studies with meta-substituted analogs are recommended .

What safety precautions are critical when handling 1-(1-Bromovinyl)-3,5-dimethylbenzene?

Basic Research Question

- Hazards : Corrosive (GHS Category 1B; H314) due to the reactive bromine atom. May cause severe skin/eye damage .

- Handling : Use gloves, goggles, and work in a fume hood. Store under inert atmosphere (N₂ or Ar) at room temperature to prevent degradation .

- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal as halogenated waste .

How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Advanced Research Question

Discrepancies in literature data often arise from variations in reaction setup (e.g., purity of starting materials, trace moisture in solvents). To address this:

- Reproducibility Checks : Replicate procedures with rigorous control of anhydrous conditions and reagent quality.

- Byproduct Analysis : Use LC-MS or MALDI-TOF to identify unexpected products (e.g., dimerization via radical pathways).

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, catalyst loading) to pinpoint critical variables .

What are the applications of 1-(1-Bromovinyl)-3,5-dimethylbenzene in materials science or medicinal chemistry?

Advanced Research Question

- Polymer Chemistry : As a monomer for conductive polymers, leveraging the bromine atom for post-polymerization functionalization.

- Pharmaceutical Intermediates : The vinyl bromide can be converted to vinyl ethers or amines for bioactive molecule synthesis.

- Liquid Crystals : The rigid aromatic core and substituent geometry may support mesophase formation .

How does the compound’s stability under varying pH and temperature conditions impact its storage and reaction planning?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。